tcY-NH2 TFA

Description

Properties

IUPAC Name |

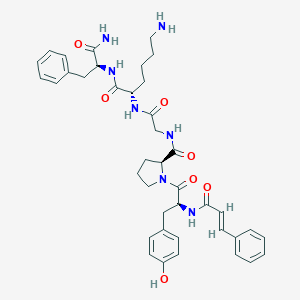

(2S)-N-[2-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]-1-[(2S)-3-(4-hydroxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49N7O7.C2HF3O2/c41-22-8-7-14-31(38(52)46-32(37(42)51)24-28-12-5-2-6-13-28)44-36(50)26-43-39(53)34-15-9-23-47(34)40(54)33(25-29-16-19-30(48)20-17-29)45-35(49)21-18-27-10-3-1-4-11-27;3-2(4,5)1(6)7/h1-6,10-13,16-21,31-34,48H,7-9,14-15,22-26,41H2,(H2,42,51)(H,43,53)(H,44,50)(H,45,49)(H,46,52);(H,6,7)/b21-18+;/t31-,32-,33-,34-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJKBSZTPQERHW-USBDLMLUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C=CC3=CC=CC=C3)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)/C=C/C3=CC=CC=C3)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H50F3N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746616 | |

| Record name | Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327177-34-4 | |

| Record name | Trifluoroacetic acid--N-[(2E)-3-phenylprop-2-enoyl]-L-tyrosyl-L-prolylglycyl-L-lysyl-L-phenylalaninamide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: tcY-NH2 TFA, a Selective Antagonist of Protease-Activated Receptor 4 (PAR4)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of tcY-NH2 TFA, a selective peptide antagonist of Protease-Activated Receptor 4 (PAR4). It includes available binding and functional data, detailed experimental methodologies for its characterization, and a visualization of the PAR4 signaling pathway.

Introduction to this compound and PAR4

Protease-Activated Receptor 4 (PAR4), a member of the G-protein coupled receptor (GPCR) family, plays a crucial role in thrombosis and inflammation. Unlike typical GPCRs, PARs are uniquely activated by proteolytic cleavage of their N-terminus, which exposes a tethered ligand that binds to the receptor and initiates downstream signaling. Thrombin is a key physiological activator of PAR4.

This compound ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a synthetic peptide that acts as a potent and selective antagonist of PAR4.[1][2][3][4] It is a valuable tool for investigating the physiological and pathological roles of PAR4 and for the development of novel antiplatelet and anti-inflammatory therapies.

Quantitative Data: Functional Antagonism of this compound

| Assay Type | Agonist Used | Preparation | Species | Endpoint Measured | IC50 / EC50 |

| Platelet Aggregation | AYPGKF-NH2 (10 µM) | Washed Platelets | Rat (Sprague-Dawley) | Inhibition of Aggregation | IC50: 95 µM[1] |

| Platelet Aggregation | AYPGKF-NH2 | Washed Isolated Platelets | Rat | Inhibition of Aggregation | IC50: 95-190 µM[2] |

| Aortic Relaxation | Phenylephrine | Isolated Aortic Rings | Rat | Aorta Relaxation | EC50: 64 µM[1][2] |

| Gastric Muscle Contraction | - | Isolated Gastric Longitudinal Muscle Strips | Rat | Muscle Contraction | EC50: 1 µM[1][2] |

PAR4 Signaling Pathway

PAR4 activation initiates a cascade of intracellular signaling events primarily through the coupling to Gq and G12/13 G-proteins. These pathways ultimately lead to cellular responses such as platelet activation, inflammation, and changes in cell morphology.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of PAR4 antagonists like this compound.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit agonist-induced platelet aggregation.

Methodology:

-

Blood Collection: Whole blood is drawn from anesthetized rats (e.g., male albino Sprague-Dawley) via cardiac puncture into tubes containing an anticoagulant like sodium citrate.

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 15 minutes) to separate the PRP from red and white blood cells.

-

Washed Platelet Preparation: The PRP is then treated with a platelet inhibitor like prostacyclin and centrifuged at a higher speed (e.g., 1000 x g for 10 minutes) to pellet the platelets. The platelet-poor plasma is discarded, and the platelet pellet is washed with a suitable buffer (e.g., Tyrode's buffer).

-

Platelet Resuspension: The washed platelets are resuspended in buffer to a standardized concentration.

-

Aggregation Measurement: The platelet suspension is placed in an aggregometer cuvette with a stir bar at 37°C.

-

Antagonist Incubation: this compound at various concentrations or a vehicle control is added to the platelet suspension and incubated for a short period (e.g., 5 minutes).

-

Agonist Addition: A PAR4 agonist, such as AYPGKF-NH2 (e.g., at 10 µM), is added to initiate platelet aggregation.

-

Data Acquisition: Light transmittance through the platelet suspension is recorded over time. As platelets aggregate, the suspension becomes clearer, and light transmittance increases.

-

Data Analysis: The extent of aggregation is quantified, and the concentration of this compound that inhibits 50% of the agonist-induced aggregation (IC50) is calculated.

Aortic Ring Relaxation Assay

This ex vivo assay assesses the vasorelaxant properties of a compound on pre-contracted arterial tissue.

Methodology:

-

Tissue Preparation: The thoracic aorta is carefully dissected from a euthanized rat and placed in cold Krebs-Henseleit solution. The aorta is cleaned of adherent connective and fatty tissue.

-

Ring Sectioning: The aorta is cut into rings of approximately 2-3 mm in width.

-

Mounting: The aortic rings are mounted between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2. One hook is fixed, and the other is connected to an isometric force transducer.

-

Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension (e.g., 1.5-2.0 g) for about 60-90 minutes. After equilibration, the rings are pre-contracted with a vasoconstrictor agent like phenylephrine or norepinephrine to induce a stable contraction.

-

Compound Administration: Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

Data Recording: The changes in isometric tension are continuously recorded. Relaxation is measured as the percentage decrease from the pre-contracted tension.

-

Data Analysis: A concentration-response curve is plotted, and the EC50 value (the concentration of this compound that causes 50% of the maximal relaxation) is determined.

Gastric Longitudinal Muscle Contraction Assay

This assay evaluates the effect of a compound on the contractility of smooth muscle from the gastrointestinal tract.

Methodology:

-

Tissue Dissection: The stomach is removed from a euthanized rat and placed in physiological salt solution. The stomach is opened along the lesser curvature, and the contents are washed out.

-

Muscle Strip Preparation: The longitudinal muscle layer is carefully separated from the underlying circular muscle and mucosa to obtain muscle strips (e.g., 10 mm long and 2-3 mm wide).

-

Mounting: The muscle strips are mounted vertically in an organ bath containing a physiological salt solution at 37°C and gassed with 95% O2 and 5% CO2. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

-

Equilibration: The strips are allowed to equilibrate under a resting tension (e.g., 1.0 g) for at least 60 minutes, with the bath solution being changed every 15-20 minutes.

-

Compound Addition: Cumulative concentrations of this compound are added to the organ bath.

-

Contraction Measurement: The isometric contractions of the muscle strips are recorded.

-

Data Analysis: The magnitude of the contraction is measured, and a concentration-response curve is constructed to determine the EC50 value.

Conclusion

This compound is a well-characterized and selective antagonist of PAR4. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers utilizing this compound to investigate the multifaceted roles of PAR4 in health and disease. The visualization of the PAR4 signaling pathway further aids in understanding the molecular mechanisms underlying its function and the points of intervention for antagonists like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protease-activated receptor - Wikipedia [en.wikipedia.org]

- 4. Protease-activated receptor 4 (PAR4) activity promotes platelet granule release and platelet-leukocyte interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of tcY-NH2 TFA: A Technical Guide for Researchers

An In-depth Examination of a Potent PAR4 Antagonist for Drug Development Professionals

Introduction

tcY-NH2 TFA ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a synthetic peptidomimetic that has emerged as a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4).[1] PAR4, a G-protein coupled receptor (GPCR), plays a crucial role in thrombosis and inflammation, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, its mechanism of action, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology, medicinal chemistry, and hematology.

Core Compound Profile: this compound

This compound is a modified peptide with the sequence Tyr-Pro-Gly-Lys-Phe-NH2, where the N-terminal tyrosine is acylated with a trans-cinnamoyl group. This modification is critical for its antagonist activity. The trifluoroacetate (TFA) salt form is common for synthetic peptides, aiding in their purification and solubility.

Quantitative Data Summary

The biological activity of this compound has been characterized in various in vitro and in vivo assays. The following tables summarize the key quantitative data available in the literature.

| Assay Type | Agonist | Species/System | IC50 / EC50 | Reference |

| Platelet Aggregation | AYPGKF-NH2 (10 µM) | Rat (Sprague-Dawley) | 95 µM | [1] |

| Aorta Relaxation | Phenylephrine | Rat | 64 µM | [1] |

| Gastric Contraction | - | Rat | 1 µM | [1] |

Table 1: In Vitro Activity of this compound. This table summarizes the inhibitory and effective concentrations of this compound in various functional assays.

| Model | Dosing | Effect | Reference |

| Brain Death-Induced Liver Injury | 0.6 mg/kg (i.v.) | Alleviated liver injury, reduced serum ALT/AST | [1] |

| Burn Injury | 0.6 mg/kg (i.p.) | Increased posttraumatic activation of CD4+ Tregs | [1] |

| Experimental Inflammation | 40 ng/kg (intrapleural) | Inhibited neutrophil recruitment | [1] |

| Myocardial Ischemia/Reperfusion | 5 µM (ex vivo) | Decreased infarct size by 51% | [1] |

Table 2: In Vivo and Ex Vivo Efficacy of this compound. This table highlights the protective effects of this compound in different disease models.

Structure-Activity Relationship (SAR)

-

The N-terminal trans-Cinnamoyl Group: This bulky, hydrophobic moiety is a critical pharmacophore. It is believed to occupy a hydrophobic pocket on the PAR4 receptor, preventing the tethered ligand from binding and activating the receptor. The trans geometry of the double bond is likely important for optimal fitting into this pocket. Modifications to the phenyl ring of the cinnamoyl group, such as the introduction of substituents, would be expected to modulate potency and selectivity.

-

The Peptide Sequence (YPGKF-NH2): The peptide backbone serves as a scaffold to present the cinnamoyl group in the correct orientation.

-

Tyrosine (Y): The phenolic hydroxyl group may form a hydrogen bond with the receptor.

-

Proline (P): The cyclic nature of proline introduces a kink in the peptide backbone, which may be crucial for adopting the bioactive conformation.

-

Glycine (G): Being the smallest amino acid, glycine provides conformational flexibility.

-

Lysine (K): The positively charged side chain of lysine could interact with negatively charged residues on the receptor, contributing to binding affinity.

-

Phenylalanine (F): The aromatic side chain of phenylalanine likely engages in hydrophobic interactions with the receptor.

-

-

C-terminal Amidation: The amidation of the C-terminus removes the negative charge of the carboxylate group, which is often beneficial for receptor binding and can improve metabolic stability.

Mechanism of Action & Signaling Pathway

This compound exerts its effects by selectively antagonizing PAR4. PAR4 is activated by proteases like thrombin, which cleave the N-terminal extracellular domain to expose a new N-terminus that acts as a tethered ligand, binding to and activating the receptor. This compound competitively blocks this binding.

PAR4 activation leads to the engagement of two primary G-protein signaling pathways:

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

G12/13 Pathway: Activation of G12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, activates Rho-associated kinase (ROCK), which is involved in platelet shape change and other cellular responses.

By blocking PAR4, this compound inhibits these downstream signaling events, leading to the attenuation of platelet activation, aggregation, and inflammatory responses.[1]

Figure 1: PAR4 Signaling Pathway. This diagram illustrates the activation of PAR4 by thrombin and its subsequent signaling through Gq and G12/13 pathways, leading to platelet activation. It also shows the inhibitory effect of this compound.

Experimental Protocols

The characterization of this compound involves several key in vitro assays to determine its potency and mechanism of action.

Platelet Aggregation Assay

Objective: To measure the ability of this compound to inhibit agonist-induced platelet aggregation.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Draw whole blood from healthy human donors or rats into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP is used as a blank.

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL).

-

Pre-warm the PRP samples to 37°C in an aggregometer.

-

Add various concentrations of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 5 minutes).

-

Initiate platelet aggregation by adding a PAR4 agonist, such as AYPGKF-NH2 (e.g., 10 µM).

-

Monitor the change in light transmittance for a defined period (e.g., 5-10 minutes). An increase in light transmittance corresponds to platelet aggregation.

-

-

Data Analysis:

-

Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Figure 2: Platelet Aggregation Assay Workflow. This diagram outlines the key steps involved in assessing the inhibitory effect of this compound on platelet aggregation.

Intracellular Calcium Mobilization Assay

Objective: To determine the effect of this compound on agonist-induced intracellular calcium release in platelets.

Methodology:

-

Platelet Preparation and Loading:

-

Prepare washed platelets from PRP by centrifugation and resuspension in a suitable buffer (e.g., Tyrode's buffer).

-

Load the platelets with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating at 37°C in the dark.

-

Wash the platelets to remove extracellular dye.

-

-

Fluorometric Measurement:

-

Resuspend the dye-loaded platelets in a buffer containing calcium.

-

Place the platelet suspension in a cuvette in a fluorometer maintained at 37°C.

-

Add various concentrations of this compound or vehicle control and incubate.

-

Add a PAR4 agonist to stimulate the platelets.

-

Record the change in fluorescence intensity over time. For Fura-2, the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) is measured.

-

-

Data Analysis:

-

Quantify the peak increase in intracellular calcium concentration in response to the agonist.

-

Calculate the percentage of inhibition of the calcium response by this compound at different concentrations.

-

Determine the IC50 value.

-

P-selectin Expression Assay (Flow Cytometry)

Objective: To measure the effect of this compound on the surface expression of P-selectin, a marker of platelet alpha-granule secretion.

Methodology:

-

Platelet Treatment:

-

Use PRP or washed platelets.

-

Incubate the platelets with various concentrations of this compound or vehicle control.

-

Stimulate the platelets with a PAR4 agonist.

-

-

Immunofluorescent Staining:

-

Add a fluorescently labeled anti-P-selectin antibody (e.g., anti-CD62P-FITC) to the platelet suspension.

-

Incubate in the dark to allow antibody binding.

-

-

Flow Cytometry Analysis:

-

Fix the platelets with paraformaldehyde.

-

Analyze the samples using a flow cytometer.

-

Gate on the platelet population based on forward and side scatter characteristics.

-

Measure the fluorescence intensity of the P-selectin staining on individual platelets.

-

-

Data Analysis:

-

Determine the percentage of P-selectin positive platelets or the mean fluorescence intensity.

-

Calculate the percentage of inhibition of P-selectin expression by this compound.

-

Determine the IC50 value.

-

Conclusion

This compound is a valuable pharmacological tool for studying the role of PAR4 in health and disease. Its potent and selective antagonist activity makes it a promising lead compound for the development of novel antiplatelet and anti-inflammatory therapies. This guide has summarized the current understanding of the structure-activity relationship of this compound, its mechanism of action, and the key experimental protocols for its evaluation. Further research focusing on the systematic modification of its structure will be instrumental in optimizing its pharmacological profile and advancing its therapeutic potential.

References

A Technical Guide to tcY-NH2 TFA: A Selective Probe for Elucidating Protease-Activated Receptor 4 (PAR4) Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding tcY-NH2 TFA and PAR4

Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor (GPCR), is a critical mediator in hemostasis, thrombosis, and inflammation.[1][2] Unlike other PARs, PAR4 activation by proteases like thrombin leads to a sustained signaling response, making it a compelling target for therapeutic intervention.[3][4] The study of its distinct signaling pathways requires precise molecular tools.

This guide focuses on This compound ((trans-Cinnamoyl)-YPGKF-NH2 Trifluoroacetate), a potent and selective synthetic peptide antagonist designed to probe the function of PAR4.[5][6][7] Derived from the tethered ligand sequence of mouse PAR4, this probe effectively blocks receptor activation by agonists, enabling researchers to isolate and study PAR4-specific cellular events.[5][7] The trifluoroacetate (TFA) salt form is a common preparation for synthetic peptides, enhancing their stability and solubility for experimental use. This document provides an in-depth overview of PAR4 signaling, the application of this compound as a research tool, quantitative data, experimental protocols, and visual guides to its use.

The PAR4 Signaling Cascade

Activation of PAR4 by thrombin cleaves the receptor's N-terminus, exposing a new N-terminal sequence (GYPGKF in mice, GYPGQV in humans) that acts as a "tethered ligand," binding intramolecularly to the receptor to initiate downstream signaling.[8][9] This activation triggers two primary G protein-mediated pathways:

-

Gαq Pathway : This pathway activates Phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This cascade is crucial for platelet granule secretion and aggregation.[10]

-

Gα12/13 Pathway : This pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK), which plays a key role in stress fiber formation and the morphological changes associated with platelet activation.[2][4][10]

Beyond these canonical pathways, PAR4 signaling can also involve β-arrestin recruitment, which can mediate ERK1/2 phosphorylation.[10][11]

Caption: Canonical PAR4 signaling pathways via Gαq and Gα12/13 activation.

Quantitative Data for this compound

The efficacy of this compound has been quantified in various biological assays. The following tables summarize its inhibitory concentrations (IC50) and effective concentrations (EC50) from key studies.

Table 1: In Vitro Activity of this compound

| Assay | Species / Tissue | Agonist Used | Parameter | Reported Value | Citation |

|---|---|---|---|---|---|

| Platelet Aggregation | Rat (Washed Platelets) | AYPGKF-NH2 (10 µM) | IC50 | 95 µM | [5] |

| Platelet Aggregation | Rat (Washed Platelets) | AYPGKF-NH2 | IC50 | 95-190 µM | [7] |

| Aortic Relaxation | Rat (Aortic Rings) | Phenylephrine | EC50 | 64 µM | [5][7] |

| Gastric Contraction | Rat (Gastric Muscle) | - | EC50 | 1 µM | [5][7] |

| Endostatin Release | Rat (Platelets) | Thrombin / AY-NH2 | Inhibition | 400 µM | [5] |

| HCC Cell Migration | Human (Primary Cells) | Thrombin | Inhibition | 400 µM |[7] |

Table 2: In Vivo Applications and Effects of this compound

| Animal Model | Dosage | Administration Route | Observed Effect | Citation |

|---|---|---|---|---|

| Mouse Inflammation | 40 ng/kg (single dose) | Intrapleural Injection | Inhibited neutrophil recruitment. | [5] |

| Rat Liver Ischemia | 0.6 mg/kg (single dose) | Tail Vein Injection | Alleviated liver injury and reduced inflammatory response. | [5] |

| Mouse Burn Injury | 0.6 mg/kg (single dose) | Intraperitoneal Injection | Increased posttraumatic activation of CD4+ Tregs. | [5] |

| Rat Myocardial I/R | 5 µM (15 min) | Isolated Heart Model | Decreased infarct size by 51%. |[5] |

Experimental Protocols Using this compound

This compound is employed as a selective antagonist to confirm that a biological response is mediated by PAR4. Below are detailed methodologies for key experiments.

Protocol: Inhibition of Platelet Aggregation

This assay quantifies the ability of this compound to block PAR4 agonist-induced platelet aggregation.

-

Platelet Isolation :

-

Draw whole blood from male albino Sprague–Dawley rats into an anticoagulant (e.g., acid-citrate-dextrose).

-

Prepare platelet-rich plasma (PRP) by centrifugation at a low speed (e.g., 200 x g for 15 minutes).

-

Isolate platelets from PRP by centrifugation at a higher speed (e.g., 800 x g for 10 minutes) and wash them in a suitable buffer (e.g., Tyrode's buffer). Resuspend the final platelet pellet to the desired concentration.

-

-

Aggregation Measurement :

-

Pre-warm platelet suspensions to 37°C in an aggregometer.

-

Add varying concentrations of this compound (e.g., a range from 0 to 500 µM) to the platelet suspensions and incubate for a short period (e.g., 5 minutes).[5]

-

Initiate platelet aggregation by adding a fixed concentration of a PAR4-specific agonist, such as AYPGKF-NH2 (e.g., 10 µM).[5]

-

Monitor the change in light transmittance for 5-10 minutes to measure the extent of aggregation.

-

-

Data Analysis :

-

Calculate the percentage of aggregation inhibition for each concentration of this compound relative to the agonist-only control.

-

Plot the inhibition percentage against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

-

Caption: Workflow for determining the IC50 of this compound in a platelet aggregation assay.

Protocol: In Vivo Murine Inflammation Model

This protocol outlines the use of this compound to study the role of PAR4 in an in vivo inflammation model.

-

Animal Model : Utilize a standard mouse model of inflammation, such as pleurisy induced by an inflammatory agent (e.g., carrageenan).

-

Drug Administration : Administer this compound via intrapleural injection at a specific dose (e.g., 40 ng/kg) either before or concurrently with the inflammatory stimulus.[5] A control group should receive a vehicle injection.

-

Sample Collection : At a predetermined time point post-injection (e.g., 4 hours), euthanize the animals and collect pleural lavage fluid.

-

Cellular Analysis : Perform a total and differential cell count on the lavage fluid using a hemocytometer and cytospin preparations to specifically quantify neutrophil recruitment.

-

Data Analysis : Compare the number of neutrophils in the this compound-treated group to the vehicle-treated control group to determine the extent of inhibition.

Logical Framework for Probing PAR4 Function

The core utility of this compound lies in its ability to selectively block PAR4, thereby confirming the receptor's involvement in a measured biological effect. This experimental logic is applicable across a wide range of assays, from cell signaling and migration to in vivo thrombosis models.

Caption: Experimental logic for using this compound to confirm PAR4-mediated effects.

Conclusion

This compound is an indispensable tool for researchers investigating the physiological and pathological roles of PAR4. Its demonstrated potency and selectivity as a PAR4 antagonist allow for the clear delineation of PAR4-dependent signaling pathways.[5] By inhibiting PAR4 activation, this compound enables the study of the receptor's contribution to thrombosis, inflammation, and cancer cell migration.[5][7] The quantitative data and experimental frameworks provided in this guide serve as a comprehensive resource for the effective application of this probe in both in vitro and in vivo research settings, ultimately facilitating the development of novel therapeutics targeting the PAR4 receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAR4-Mediated PI3K/Akt and RhoA/ROCK Signaling Pathways Are Essential for Thrombin-Induced Morphological Changes in MEG-01 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Protease-activated Receptor | TargetMol [targetmol.com]

- 7. glpbio.com [glpbio.com]

- 8. Proteinase-activated receptor 4 (PAR4): action of PAR4-activating peptides in vascular and gastric tissue and lack of cross-reactivity with PAR1 and PAR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular basis for activation and biased signaling at the thrombin-activated GPCR proteinase activated receptor-4 (PAR4) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Role of PAR4 in Neutrophil Activation

An important clarification regarding the initially proposed use of tcY-NH2 TFA: Initial research indicates that this compound is a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), not an agonist. Therefore, this guide has been adapted to provide a comprehensive overview of how to investigate the role of PAR4 in neutrophil activation using appropriate tools, including the selective PAR4 agonist AY-NH2, and discusses the utility of this compound as an inhibitor in these studies.

Introduction to PAR4 in Neutrophil Biology

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling. PAR4 is one of four members of this family and is expressed on various cell types, including platelets and immune cells such as neutrophils.

In the context of inflammation, neutrophils are first responders, and their activation is a critical, tightly regulated process. PAR4 has emerged as a significant player in modulating inflammatory responses, in part through its influence on neutrophil function. Neutrophils themselves release proteases, such as cathepsin G, which can activate PAR4 on surrounding cells, including platelets, creating a complex interplay between these cell types at sites of inflammation and injury.[1] Understanding the direct effects of PAR4 activation on neutrophils is crucial for elucidating their role in inflammatory and thrombotic diseases.

This technical guide provides an in-depth look at the signaling pathways involved in PAR4-mediated neutrophil activation, methodologies for key experiments, and the use of pharmacological tools to dissect these processes.

The PAR4 Signaling Pathway in Neutrophils

Activation of PAR4 in neutrophils is primarily initiated by serine proteases like thrombin and neutrophil-derived cathepsin G.[2] This proteolytic cleavage reveals the tethered ligand, which in turn activates downstream signaling cascades through the coupling of G proteins, predominantly Gq and G12/13.

The signaling cascade proceeds as follows:

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ is a critical second messenger that initiates various cellular responses, including degranulation and the activation of Ca2+-dependent enzymes. DAG, in conjunction with Ca2+, activates protein kinase C (PKC), which phosphorylates numerous downstream targets, further contributing to neutrophil activation.

-

G12/13 Pathway: Coupling of PAR4 to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, through its effector Rho-associated coiled-coil containing protein kinase (ROCK), plays a crucial role in regulating cytoskeletal rearrangements necessary for changes in cell shape and migration.

The following diagram illustrates the PAR4 signaling pathway in neutrophils:

Caption: PAR4 Signaling Pathway in Neutrophils.

Pharmacological Tools for a PAR4 Investigation

To effectively study the role of PAR4 in neutrophil activation, specific pharmacological tools are essential.

-

PAR4 Agonist: AY-NH2

-

Description: AY-NH2 is a synthetic peptide (sequence: Ala-Tyr-Pro-Gly-Lys-Phe-NH2) that acts as a selective agonist for PAR4.[3] It mimics the tethered ligand that is exposed upon proteolytic cleavage of the receptor, thereby directly activating it without the need for proteases.

-

Application: This agonist is crucial for inducing PAR4-specific responses in isolated neutrophils, allowing for the characterization of downstream functional effects.

-

-

PAR4 Antagonist: this compound

-

Description: this compound ((trans-Cinnamoyl)-Tyr-Pro-Gly-Lys-Phe-NH2 TFA) is a potent and selective peptide-based antagonist of PAR4.[4] It competitively inhibits the activation of PAR4 by both proteases and agonist peptides.

-

Application: This antagonist is invaluable for confirming that an observed neutrophil response is indeed mediated by PAR4. By pre-incubating neutrophils with this compound before stimulation, a reduction or abolition of the response would indicate PAR4 dependency. It has been shown to inhibit neutrophil recruitment in vivo.[4][5]

-

Data Presentation: Quantitative Analysis of PAR4 Ligands

The following tables summarize the available quantitative data for the PAR4 agonist AY-NH2 and the antagonist this compound. It is important to note that most of the quantitative data for these compounds have been generated in studies on platelets. Direct quantitative data on the effects of these ligands on specific neutrophil functions like calcium mobilization, elastase release, and ROS production are not extensively reported in the currently available literature. The data from platelet studies are provided here as a reference.

Table 1: Quantitative Data for PAR4 Agonist (AY-NH2)

| Parameter | Cell Type | Value | Reference |

| EC50 (Platelet Aggregation) | Human Platelets | 15 µM | [3] |

| Effect on Neutrophil Function | Neutrophils | Induces paw edema (in vivo) | |

| Effect on Neutrophil Function | Neutrophils | Qualitative degranulation | [6] |

Table 2: Quantitative Data for PAR4 Antagonist (this compound)

| Parameter | Cell Type | Value | Reference |

| IC50 (AY-NH2-induced Platelet Aggregation) | Rat Platelets | 95 µM | [4] |

| Effect on Neutrophil Function | Mouse Neutrophils (in vivo) | Inhibits neutrophil recruitment | [4][5] |

| Effect on Neutrophil Function | Mouse Neutrophils (in vivo) | Abolishes rolling and adhesion | [4] |

Experimental Protocols

Isolation of Human Neutrophils from Peripheral Blood

A high-purity population of neutrophils is essential for in vitro functional assays. A standard method for isolation is density gradient centrifugation.

Workflow for Neutrophil Isolation:

Caption: Workflow for Human Neutrophil Isolation.

Detailed Methodology: [7]

-

Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

-

Carefully layer the whole blood over a density gradient medium (e.g., Polymorphprep™ or Ficoll-Paque followed by dextran sedimentation) in a centrifuge tube.

-

Centrifuge according to the manufacturer's instructions (e.g., 500 x g for 30 minutes at room temperature).

-

After centrifugation, distinct layers of blood components will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells).

-

Collect the neutrophil-rich layer.

-

Wash the collected cells with a balanced salt solution (e.g., Hank's Balanced Salt Solution without Ca²⁺ and Mg²⁺).

-

To remove contaminating red blood cells (RBCs), perform a brief hypotonic lysis.

-

Wash the cells again to remove RBC debris and lysis buffer.

-

Resuspend the final neutrophil pellet in the desired buffer for the specific functional assay.

-

Determine cell concentration and viability using a hemocytometer and Trypan Blue exclusion. The purity should be >95%.

Measurement of Intracellular Calcium Mobilization

Intracellular calcium flux is a primary indicator of neutrophil activation. Fura-2 AM, a ratiometric fluorescent dye, is commonly used for this purpose.

Workflow for Calcium Mobilization Assay:

Caption: Workflow for Calcium Mobilization Assay.

-

Resuspend isolated neutrophils in a buffer containing calcium (e.g., HBSS with Ca²⁺ and Mg²⁺).

-

Load the cells with Fura-2 AM (typically 1-5 µM) for 30-60 minutes at 37°C in the dark.

-

Wash the cells to remove extracellular dye.

-

Allow the cells to rest for 20-30 minutes at room temperature to ensure complete de-esterification of the dye.

-

Transfer the cells to a fluorometer cuvette or a microplate.

-

Measure the baseline fluorescence by alternating excitation between 340 nm and 380 nm, with emission at 510 nm.

-

To test the effect of the antagonist, pre-incubate a sample of cells with this compound for a specified time.

-

Initiate the measurement and after establishing a stable baseline, add the PAR4 agonist AY-NH2.

-

Continuously record the fluorescence at both excitation wavelengths for several minutes.

-

Calculate the ratio of the fluorescence intensities (340/380 nm) to determine the intracellular calcium concentration.

Measurement of Neutrophil Degranulation (Elastase Release)

Neutrophil degranulation involves the release of granule contents, including the serine protease elastase from azurophilic granules. This can be measured using a fluorogenic substrate.

Workflow for Elastase Release Assay:

Caption: Workflow for Elastase Release Assay.

Detailed Methodology: [10]

-

Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS).

-

Aliquot the cell suspension into a 96-well plate.

-

For antagonist experiments, pre-incubate cells with this compound.

-

Add the PAR4 agonist AY-NH2 to the wells to stimulate the neutrophils. Include appropriate controls (unstimulated cells, positive control like PMA).

-

Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Centrifuge the plate to pellet the cells.

-

Carefully transfer the supernatant to a new 96-well plate (preferably a black plate for fluorescence assays).

-

Add a fluorogenic elastase substrate to each well.

-

Measure the fluorescence in a kinetic mode using a microplate reader (e.g., excitation at 380 nm and emission at 500 nm).

-

Quantify the elastase activity by comparing the rate of fluorescence increase to a standard curve generated with purified neutrophil elastase.

Measurement of Oxidative Burst (ROS Production)

The oxidative burst, characterized by the production of reactive oxygen species (ROS), is a hallmark of neutrophil activation. Dihydrorhodamine 123 (DHR 123) is a common probe used to measure ROS production via flow cytometry.

Workflow for ROS Production Assay:

Caption: Workflow for ROS Production Assay.

Detailed Methodology:

-

Resuspend isolated neutrophils in a suitable buffer.

-

Load the cells with DHR 123 (e.g., 5 µM) and incubate for approximately 15 minutes at 37°C.

-

For antagonist studies, pre-incubate a portion of the cells with this compound.

-

Add the PAR4 agonist AY-NH2 to the cell suspension. Include unstimulated and positive controls (e.g., PMA).

-

Incubate for 15-30 minutes at 37°C to allow for ROS production.

-

Stop the reaction by placing the samples on ice.

-

Analyze the fluorescence of the cells using a flow cytometer, detecting the signal in the FITC channel (for Rhodamine 123, the oxidized product of DHR 123).

-

Quantify ROS production by determining the mean fluorescence intensity (MFI) of the neutrophil population.

Conclusion

Investigating the role of PAR4 in neutrophil activation is essential for understanding its contribution to inflammation and related pathologies. This guide provides a framework for such an investigation, correcting the initial premise about this compound and presenting it as a valuable antagonist for these studies. The use of the selective PAR4 agonist AY-NH2 in conjunction with the antagonist this compound allows for the specific interrogation of PAR4-mediated signaling and function in neutrophils. The detailed protocols for key neutrophil functional assays—calcium mobilization, degranulation, and ROS production—provide a robust experimental basis for researchers in immunology and drug development. While quantitative data on the effects of these specific pharmacological tools on neutrophils are still emerging, the methodologies outlined here will enable researchers to generate this critical information and further elucidate the role of PAR4 in neutrophil biology.

References

- 1. Superoxide anion production from human neutrophils measured with an improved kinetic and endpoint microassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A systematic study of neutrophil degranulation and respiratory burst in vitro by defined immune complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Blockade of proteinase-activated receptor 4 inhibits neutrophil recruitment in experimental inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating neutrophil responses to stimuli: Comparative analysis of reactive species-dependent and independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Taming the neutrophil: calcium clearance and influx mechanisms as novel targets for pharmacological control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Calcium signaling and related ion channels in neutrophil recruitment and function - PMC [pmc.ncbi.nlm.nih.gov]

The Modulatory Role of tcY-NH2 TFA on Intracellular Calcium Mobilization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the synthetic peptide antagonist, tcY-NH2 TFA, and its effect on intracellular calcium mobilization. As a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4), this compound presents a valuable tool for investigating the nuanced roles of PAR4 in cellular signaling, particularly in the context of thrombosis, inflammation, and vascular biology. This document details the underlying signaling pathways, provides comprehensive experimental protocols for the assessment of intracellular calcium dynamics, and presents available quantitative data on the bioactivity of this compound.

Introduction to this compound and PAR4

This compound ((trans-Cinnamoyl)-YPGKF-NH2 TFA) is a synthetic peptide that acts as a selective antagonist for Protease-Activated Receptor 4 (PAR4).[1][2] PARs are a unique family of G-protein coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus by serine proteases, such as thrombin. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor.

PAR4 is notably expressed on platelets, endothelial cells, smooth muscle cells, and various immune cells.[3] Its activation, particularly by thrombin, is a critical event in hemostasis and thrombosis. Unlike PAR1, which elicits a rapid and transient signal, PAR4 activation leads to a slower, more sustained signaling cascade, contributing to the stabilization of platelet aggregates.[3] The central role of PAR4 in these processes makes it an attractive target for the development of novel antiplatelet and anti-inflammatory therapeutics. This compound serves as a key pharmacological tool to dissect the specific contributions of PAR4 to cellular responses.

The PAR4 Signaling Pathway and Intracellular Calcium Mobilization

The antagonism of PAR4 by this compound directly interferes with a well-defined signaling cascade that culminates in the mobilization of intracellular calcium ([Ca2+]i). Understanding this pathway is crucial for interpreting the effects of this compound.

Mechanism of Action:

-

Agonist Binding and Receptor Activation: Under normal physiological conditions, proteases like thrombin cleave the N-terminus of PAR4, exposing the tethered ligand which activates the receptor. Synthetic agonists, such as AYPGKF-NH2, can also directly activate PAR4.

-

G-Protein Coupling: Activated PAR4 couples to the heterotrimeric G-protein, Gq.

-

Phospholipase C (PLC) Activation: The activated alpha subunit of Gq (Gαq) stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3-Mediated Calcium Release: IP3, being water-soluble, diffuses through the cytoplasm and binds to the IP3 receptor (IP3R), a ligand-gated Ca2+ channel on the membrane of the endoplasmic reticulum (ER).

-

Intracellular Calcium Mobilization: The binding of IP3 to its receptor triggers the opening of the channel, leading to a rapid efflux of stored Ca2+ from the ER into the cytoplasm, thereby increasing the intracellular calcium concentration.

This rise in intracellular calcium is a pivotal signaling event that triggers a myriad of downstream cellular responses, including platelet aggregation, granule secretion, and gene expression. By blocking the initial activation of PAR4, this compound effectively prevents this entire signaling cascade, thus inhibiting the subsequent mobilization of intracellular calcium.

Quantitative Data on the Effect of this compound

While direct IC50 values for the inhibition of intracellular calcium mobilization by this compound are not extensively reported in the literature, its potent inhibitory effect on downstream functional readouts, such as platelet aggregation, provides a strong indication of its efficacy in blocking the PAR4-calcium signaling axis.

| Parameter | Value | Cell/System | Agonist | Reference |

| IC50 for Platelet Aggregation Inhibition | 95 µM | Washed isolated rat platelets | AYPGKF-NH2 (10 µM) | [1][2] |

| IC50 for Platelet Aggregation Inhibition | 95-190 µM | Washed isolated rat platelets | AYPGKF-NH2 | [4] |

| Effective Inhibitory Concentration | 50 µM | Human Mesangial Cells | PAR4 agonist peptide | [5] |

| EC50 for Aorta Relaxation | 64 µM | Isolated rat aortic rings | - | [1][2] |

| EC50 for Gastric Contraction | 1 µM | Isolated rat gastric longitudinal muscle strips | - | [1][2] |

Note: The inhibition of platelet aggregation is a direct functional consequence of the inhibition of intracellular calcium mobilization in this pathway.

Experimental Protocol: Measurement of Intracellular Calcium Mobilization

The following protocol provides a detailed methodology for assessing the effect of this compound on intracellular calcium mobilization using the ratiometric fluorescent indicator, Fura-2 AM.

Materials and Reagents

-

Adherent or suspension cells expressing PAR4 (e.g., platelets, HEK293-PAR4 stable cell line, human mesangial cells)

-

This compound

-

PAR4 agonist (e.g., Thrombin, AYPGKF-NH2)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

-

HBSS without Ca2+ and Mg2+

-

HEPES buffer

-

Bovine Serum Albumin (BSA)

-

Trypsin-EDTA (for adherent cells)

-

Dimethyl sulfoxide (DMSO)

-

Ionomycin

-

EGTA

-

Fluorescence microplate reader or fluorescence microscope with dual-excitation capabilities (340 nm and 380 nm excitation, ~510 nm emission)

Experimental Workflow

Detailed Procedure

-

Cell Preparation:

-

For adherent cells, seed them onto black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

-

For suspension cells (e.g., platelets), prepare a washed platelet suspension at the desired concentration.

-

-

Fura-2 AM Loading:

-

Prepare a stock solution of Fura-2 AM in anhydrous DMSO (e.g., 1 mM).

-

Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

-

Prepare the loading buffer: HBSS with Ca2+ and Mg2+, 20 mM HEPES, and 0.1% BSA.

-

For each well/sample, dilute the Fura-2 AM stock solution and the Pluronic F-127 stock solution into the loading buffer to a final concentration of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127.

-

Remove the culture medium from the cells and add the Fura-2 AM loading solution.

-

Incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with the loading buffer to remove extracellular Fura-2 AM.

-

Add fresh loading buffer and incubate for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Measurement of Intracellular Calcium:

-

Place the plate in a fluorescence microplate reader or on a fluorescence microscope stage.

-

Set the instrument to measure fluorescence emission at ~510 nm with alternating excitation at 340 nm and 380 nm.

-

Record a stable baseline fluorescence ratio (F340/F380) for 1-2 minutes.

-

For antagonist studies, add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 10-15 minutes).

-

Initiate the calcium mobilization by adding a PAR4 agonist (e.g., thrombin or AYPGKF-NH2) and immediately start recording the fluorescence changes over time for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities obtained at the two excitation wavelengths (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

The peak increase in the F340/F380 ratio following agonist addition represents the maximal calcium mobilization.

-

To determine the IC50 of this compound, plot the peak calcium response against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of PAR4-mediated signaling. Its mechanism of action involves the direct antagonism of PAR4, thereby preventing the Gq-PLC-IP3 signaling cascade that leads to the mobilization of intracellular calcium. The provided experimental protocol offers a robust framework for quantifying the inhibitory effects of this compound on calcium signaling in various cell types. The available quantitative data, particularly the IC50 for platelet aggregation, underscores its potential as a lead compound for the development of novel therapeutics targeting thrombotic and inflammatory disorders. Further research to determine the precise IC50 for the inhibition of intracellular calcium mobilization in different cellular contexts will provide a more complete understanding of its pharmacological profile.

References

Exploring the Function of PAR4 in Inflammatory Disease Models with tcY-NH2 TFA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptor 4 (PAR4), a G protein-coupled receptor, has emerged as a significant modulator in the pathophysiology of inflammatory diseases. Activated by proteases such as thrombin and trypsin, PAR4 plays a crucial role in linking coagulation and inflammation, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the function of PAR4 in preclinical inflammatory disease models, with a specific focus on the utility of the selective PAR4 antagonist, tcY-NH2 TFA. This document details the underlying signaling pathways, experimental protocols for investigating PAR4 function, and quantitative data from relevant studies.

PAR4 Signaling in Inflammation

Protease-activated receptor 4 (PAR4) is a key player in the inflammatory cascade, activated by serine proteases like thrombin and cathepsin G, which are often present at sites of tissue injury and inflammation. Upon cleavage of its N-terminal domain, a tethered ligand is revealed, which binds to the receptor and initiates intracellular signaling. PAR4 is known to couple with two main families of G proteins: Gαq and Gα12/13.[1]

Activation of the Gαq pathway leads to the stimulation of phospholipase C-β (PLC-β). PLC-β, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[1]

Concurrently, PAR4 coupling with Gα12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA then stimulates Rho-associated coiled-coil containing protein kinase (ROCK).[2][3]

Both the Gαq and Gα12/13 pathways can converge on the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK).[1] These signaling events collectively contribute to a range of pro-inflammatory cellular responses, including platelet activation, neutrophil recruitment, and the release of inflammatory mediators.[4][5]

The Role of this compound as a PAR4 Antagonist

This compound, with the chemical name (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a potent and selective peptide antagonist of PAR4. It functions by competitively inhibiting the binding of the tethered ligand to the receptor, thereby blocking downstream signaling. Its selectivity for PAR4 over other PAR family members makes it a valuable tool for elucidating the specific contributions of PAR4 in complex biological processes like inflammation.

Data Presentation: Efficacy of PAR4 Antagonism in Inflammatory Models

The following tables summarize quantitative data from studies investigating the effects of PAR4 antagonists in preclinical models of inflammation.

Table 1: Effect of this compound on Neutrophil Recruitment in a Mouse Pleurisy Model

| Treatment Group | Dose | Endpoint | Result | % Inhibition |

| Vehicle | - | Neutrophil Count (x10^6/cavity) | 4.5 ± 0.3 | - |

| This compound | 40 ng/kg | Neutrophil Count (x10^6/cavity) | 2.1 ± 0.2 | 53.3% |

| Carrageenan | - | Neutrophil Count (x10^6/cavity) | 8.2 ± 0.5 | - |

| Carrageenan + this compound | 40 ng/kg | Neutrophil Count (x10^6/cavity) | 3.9 ± 0.4 | 52.4% |

| CXCL8 | - | Neutrophil Count (x10^6/cavity) | 6.8 ± 0.6 | - |

| CXCL8 + this compound | 40 ng/kg | Neutrophil Count (x10^6/cavity) | 3.2 ± 0.3 | 52.9% |

| p < 0.05 compared to the respective control group. Data adapted from a study on PAR4 blockade in experimental inflammation in mice.[5] |

Table 2: Effect of PAR4 Antagonist (BMS-986120) on Thrombus Formation Ex Vivo

| Treatment Group | Time Point | Endpoint | Result (% Reduction) | 95% Confidence Interval |

| BMS-986120 (60 mg) | 2 hours | Total Thrombus Area | 29.2% | 18.3% - 38.7% |

| BMS-986120 (60 mg) | 24 hours | Total Thrombus Area | 21.4% | 9.3% - 32.0% |

| BMS-986120 (60 mg) | 2 hours | Platelet-Rich Thrombus | 34.8% | 19.3% - 47.3% |

| BMS-986120 (60 mg) | 24 hours | Platelet-Rich Thrombus | 23.3% | 5.1% - 38.0% |

| Data from a study on the effect of BMS-986120 on human ex vivo thrombus formation.[6] |

Experimental Protocols

Carrageenan-Induced Paw Edema in Mice

This model is widely used to assess the efficacy of anti-inflammatory compounds.

-

Animals: Male C57BL/6 mice (8-10 weeks old).

-

Materials:

-

λ-Carrageenan (1% w/v in sterile saline)

-

This compound or vehicle control

-

Plethysmometer or digital calipers

-

-

Procedure:

-

Acclimatize mice for at least one week before the experiment.

-

Administer this compound or vehicle control (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.

-

Measure the basal paw volume of the right hind paw using a plethysmometer or calipers.

-

Inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 6 hours) post-carrageenan injection.

-

Calculate the paw edema as the increase in paw volume from the basal measurement.

-

At the end of the experiment, euthanize the animals and collect paw tissue for further analysis (e.g., myeloperoxidase assay for neutrophil infiltration or cytokine analysis).

-

Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice

This model mimics the systemic inflammatory response seen in sepsis.

-

Animals: Male BALB/c mice (8-10 weeks old).

-

Materials:

-

Lipopolysaccharide (LPS) from E. coli

-

This compound or vehicle control

-

Sterile saline

-

-

Procedure:

-

Acclimatize mice for at least one week.

-

Administer this compound or vehicle control at a specified time before LPS challenge.

-

Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 1-5 mg/kg).

-

At various time points post-LPS injection (e.g., 2, 6, 24 hours), collect blood via cardiac puncture for serum cytokine analysis.

-

Perform bronchoalveolar lavage (BAL) to assess lung inflammation and collect peritoneal lavage fluid to measure local inflammatory cell infiltration.

-

Harvest organs (e.g., lungs, liver) for histological analysis or homogenization to measure tissue cytokine levels and myeloperoxidase (MPO) activity.

-

In Vitro Platelet Aggregation Assay

This assay assesses the effect of PAR4 antagonism on platelet function.

-

Materials:

-

Human or mouse platelet-rich plasma (PRP)

-

PAR4 agonist (e.g., AYPGKF-NH2)

-

This compound or vehicle control

-

Light transmission aggregometer

-

-

Procedure:

-

Prepare PRP from fresh whole blood.

-

Pre-incubate PRP with various concentrations of this compound or vehicle for a specified time at 37°C.

-

Add the PAR4 agonist to the PRP to induce aggregation.

-

Monitor the change in light transmission for 5-10 minutes using an aggregometer.

-

Calculate the percentage of platelet aggregation and determine the IC50 value for this compound.

-

Intracellular Calcium Mobilization Assay

This assay measures the effect of PAR4 antagonism on a key downstream signaling event.

-

Materials:

-

HEK293 cells stably expressing human PAR4

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

PAR4 agonist (e.g., AYPGKF-NH2)

-

This compound or vehicle control

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

-

-

Procedure:

-

Plate PAR4-expressing cells in a 96-well plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Pre-incubate the cells with various concentrations of this compound or vehicle.

-

Add the PAR4 agonist and immediately measure the fluorescence intensity over time.

-

Analyze the data to determine the effect of this compound on agonist-induced calcium mobilization.

-

Visualizations: Signaling Pathways and Experimental Workflows

Caption: PAR4 Signaling Pathway in Inflammation.

Caption: Carrageenan-Induced Paw Edema Workflow.

Caption: LPS-Induced Systemic Inflammation Workflow.

Conclusion

The evidence strongly supports a pro-inflammatory role for PAR4 in a variety of preclinical disease models. Its activation on immune and endothelial cells contributes to key features of inflammation, including leukocyte recruitment and edema. The selective PAR4 antagonist, this compound, serves as a critical tool for dissecting the specific functions of this receptor. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of PAR4 inhibition in inflammatory diseases. Further studies with this compound and other PAR4 antagonists are warranted to fully elucidate their efficacy and safety profiles for the treatment of a range of inflammatory conditions.

References

- 1. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drugs targeting protease-activated receptor-4 improve the anti-thrombotic therapeutic window - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Protease-Activated Receptor 4 (PAR4)-Tethered Ligand Antagonists Using Ultralarge Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. Variable Induction of Pro-Inflammatory Cytokines by Commercial SARS CoV-2 Spike Protein Reagents: Potential Impacts of LPS on In Vitro Modeling and Pathogenic Mechanisms In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PAR4 (Protease-Activated Receptor 4) Antagonism With BMS-986120 Inhibits Human Ex Vivo Thrombus Formation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Utilizing tcY-NH2 TFA for the Investigation of Protease-Activated Receptor 4 (PAR4) in Cancer Metastasis

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The role of Protease-Activated Receptor 4 (PAR4), a G-protein-coupled receptor activated by proteases like thrombin, in cancer progression and metastasis is complex and appears to be highly context-dependent. In some malignancies, PAR4 activation inhibits tumor growth, while in others, it promotes proliferation and migration.[1][2] This dual functionality makes PAR4 a compelling target for investigation. tcY-NH2 TFA, a potent and selective peptide antagonist of PAR4, serves as a critical pharmacological tool for elucidating its precise mechanisms in cancer metastasis.[3] This guide provides an in-depth overview of this compound, summarizes key quantitative data, presents detailed experimental protocols for its use in metastasis research, and illustrates the underlying signaling pathways.

Core Concepts: this compound and PAR4

1.1. This compound: A Selective PAR4 Antagonist

This compound, with the systematic name (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a synthetic peptide designed to selectively block the activation of PAR4.[3] Unlike endogenous activation where thrombin cleaves the N-terminus of the receptor to reveal a tethered ligand, this compound competitively inhibits this process.[4] Its selectivity makes it invaluable for distinguishing the specific contributions of PAR4 from other related receptors, such as PAR1, which is also activated by thrombin and expressed on human platelets.[5][6]

1.2. Protease-Activated Receptor 4 (PAR4)

PAR4 is a member of the protease-activated receptor family, which are G-protein-coupled receptors involved in a variety of physiological processes, including thrombosis, inflammation, and wound healing.[4] Thrombin is a key activator of PAR4.[5] In human platelets, PAR1 activation leads to a rapid, transient signal, whereas PAR4 activation mediates a more prolonged and sustained signal required for stable thrombus formation.[7] This signaling dichotomy is now being explored in cancer, where PAR4's influence on metastasis appears to diverge based on the cancer type.

Crucial Distinction: It is imperative to distinguish Protease-Activated Receptor 4 (PAR4) from the Prostate Apoptosis Response-4 (Par-4) protein. Par-4 is a distinct tumor suppressor that induces apoptosis in cancer cells.[8][9][10] This guide focuses exclusively on PAR4 , the G-protein-coupled receptor.

Quantitative Data for this compound

The following table summarizes the reported inhibitory concentrations and in vivo dosages for this compound, providing a baseline for experimental design.

| Parameter | Application | Species/Model | Value | Reference |

| IC₅₀ | AYPGKF-NH₂ induced platelet aggregation | Rat | 95 µM | [3] |

| IC₅₀ | Aorta Relaxation (RA) | Rat | 64 µM | [3] |

| IC₅₀ | Gastric Contraction (LM) | Rat | 1 µM | [3] |

| In Vivo Dosage | Alleviation of liver injury | Rat (Brain death model) | 0.6 mg/kg (single tail vein injection) | [3] |

| In Vivo Dosage | Increase of CD4⁺ Tregs activation | Mouse (Burn injury model) | 0.6 mg/kg (single i.p. injection) | [3] |

| In Vivo Dosage | Inhibition of neutrophil recruitment | Mouse (Inflammation model) | 40 ng/kg (single intrapleural injection) | [3] |

PAR4 Signaling in Cancer Metastasis: A Dichotomous Role

Research indicates that PAR4's role in metastasis is not uniform across different cancers. This duality underscores the importance of targeted investigation using tools like this compound.

3.1. Tumor-Inhibitory Role of PAR4 (e.g., Esophageal Squamous Cell Carcinoma)

In esophageal squamous cell carcinoma (ESCC), PAR4 activation has been shown to have an inhibitory effect on tumor growth and metastasis.[1] This anti-cancer effect is mediated through the nSMase2/MAPK/NF-κB signaling pathway, which ultimately promotes tumor cell apoptosis.[1]

3.2. Tumor-Promoting Role of PAR4 (e.g., Colorectal Cancer)

Conversely, in colorectal cancer (CRC), overexpression of PAR4 has been demonstrated to promote cancer cell proliferation, survival, and migration.[2] This pro-tumorigenic effect was associated with an increased phosphorylation level of extracellular-signal-regulated kinase (ERK)1/2, a key component of the MAPK signaling cascade.[2]

References

- 1. PAR1 and PAR4 exert opposite effects on tumor growth and metastasis of esophageal squamous cell carcinoma via STAT3 and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAR4 overexpression promotes colorectal cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protease-Activated Receptor 4 (PAR4): A Promising Target for Antiplatelet Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease-activated receptors in cancer: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contributions of Protease-Activated Receptors PAR1 and PAR4 to Thrombin-Induced GPIIbIIIa Activation in Human Platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAR4: PARticularly important 4 anti-platelet therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Apoptosis and Tumor Resistance Conferred by Par-4 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of tcY-NH2 TFA in Understanding Thrombosis and Hemostasis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thrombosis and hemostasis are complex, tightly regulated processes critical to cardiovascular health. Dysregulation of these pathways can lead to severe pathologies, including myocardial infarction and stroke. A key player in platelet activation is the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor that, upon activation by thrombin, mediates sustained platelet aggregation and thrombus stabilization. Consequently, PAR4 has emerged as a promising therapeutic target for the development of novel antiplatelet agents. This technical guide provides a comprehensive overview of tcY-NH2 TFA, a potent and selective peptide antagonist of PAR4. We delve into its mechanism of action, summarize key quantitative data from in vitro and in vivo studies, provide detailed experimental protocols for its characterization, and illustrate the critical signaling pathways involved. This document serves as a core resource for researchers and drug development professionals investigating the role of PAR4 in thrombosis and hemostasis and evaluating the therapeutic potential of PAR4 antagonists like this compound.

Introduction to this compound

This compound, with the chemical name (trans-Cinnamoyl)-YPGKF-NH2 TFA, is a synthetic peptide that acts as a potent and selective antagonist of Protease-Activated Receptor 4 (PAR4).[1] Its structure allows it to effectively block the activation of PAR4 by its natural agonist, thrombin, as well as by synthetic PAR4-activating peptides (PAR4-APs) like AYPGKF-NH2.[1] By inhibiting PAR4, this compound effectively attenuates the sustained platelet aggregation and signaling that are characteristic of PAR4 activation, making it an invaluable tool for studying the physiological and pathological roles of this receptor in thrombosis and hemostasis.[1]

Mechanism of Action: Targeting the PAR4 Signaling Pathway

Thrombin, a key serine protease in the coagulation cascade, activates platelets through two protease-activated receptors: PAR1 and PAR4.[2] While PAR1 activation leads to a rapid and transient platelet response, PAR4 activation results in a slower, more sustained signaling cascade that is crucial for the formation of a stable thrombus.[3]

This compound exerts its effect by competitively inhibiting the binding of the tethered ligand of activated PAR4 to the receptor's binding pocket. This prevents the initiation of the downstream signaling cascade.

The activation of PAR4 by thrombin initiates signaling through two primary G-protein pathways: Gq and G12/13.[4][5]

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the dense tubular system, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The sustained increase in intracellular calcium and PKC activation are critical for granule secretion and the conformational activation of integrin αIIbβ3, the receptor responsible for platelet aggregation.[4][5]

-

G12/13 Pathway: The G12/13 pathway activates Rho/Rho kinase, which is primarily involved in mediating platelet shape change.[4]

By blocking the initial activation of PAR4, this compound effectively inhibits all of these downstream signaling events, thereby preventing sustained platelet aggregation and thrombus stabilization.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Agonist | Species/System | IC50 Value | Reference |

| Platelet Aggregation | AYPGKF-NH2 (10 µM) | Rat Platelets | 95 µM | [1] |

| Aorta Relaxation | Rat Aorta | 64 µM | [1] | |

| Gastric Contraction | Rat Gastric Longitudinal Muscle | 1 µM | [1] |

Table 2: In Vivo Effects of this compound in Animal Models

| Animal Model | Dosing Regimen | Observed Effects | Reference |

| Brain Death Rat Model | 0.6 mg/kg (single tail vein injection) | Alleviated liver injury, reduced serum ALT/AST levels.[1] | [1] |

| Burn Injury Mice Model | 0.6 mg/kg (single intraperitoneal injection) | Increased posttraumatic activation of CD4+ Tregs in draining lymph nodes.[1] | [1] |

| Experimental Inflammation Mice Model | 40 ng/kg (single intrapleural injection) | Inhibited neutrophil recruitment.[1] | [1] |

| Isolated Rat Heart Model | 5 µM (15 min) | Decreased infarct size by 51%, increased recovery of ventricular function by 26%.[1] | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is a standard method for assessing platelet function and the inhibitory effect of compounds like this compound.

Principle: Light transmission aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

Materials:

-

Freshly drawn human or animal whole blood anticoagulated with 3.2% sodium citrate.

-

Platelet agonists (e.g., PAR4-activating peptide AYPGKF-NH2, thrombin, ADP, collagen).

-

This compound stock solution (dissolved in an appropriate solvent, e.g., water or DMSO).

-

Phosphate-buffered saline (PBS).

-

Light Transmission Aggregometer.

-

Cuvettes with stir bars.

-

Centrifuge.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Carefully collect the supernatant (PRP).

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP. The PPP is used to set the 100% aggregation baseline.

-

-

Platelet Count Adjustment:

-

Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

-

-

Aggregation Assay:

-

Pre-warm the PRP to 37°C.

-

Place a cuvette containing PRP and a stir bar into the aggregometer and establish a baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation level.

-

Add a specific concentration of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).

-

Add the platelet agonist (e.g., AYPGKF-NH2) to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of aggregation is calculated based on the change in light transmission.

-

To determine the IC50 value of this compound, perform dose-response curves with varying concentrations of the inhibitor.

-

In Vivo Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

This is a widely used model to evaluate the antithrombotic efficacy of compounds in vivo.